3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea
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Overview
Description
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a combination of thiophene and urea functionalities. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and high resonance energy, making it a valuable building block in organic electronics and materials science .
Preparation Methods
The synthesis of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions. The process begins with the preparation of 2,2’-bithiophene, which is then functionalized to introduce the hydroxyethyl and thiophen-2-ylmethyl groups. The final step involves the formation of the urea linkage under controlled conditions . Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as using catalysts or specific solvents to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the urea linkage or the thiophene rings.
Scientific Research Applications
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. The thiophene rings provide a high degree of conjugation, allowing the compound to participate in electron transfer processes. The urea linkage can form hydrogen bonds with biological molecules, facilitating interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar compounds include:
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Known for its high charge mobility and extended π-conjugation, making it valuable in organic electronics.
Thieno[3,2-b]thiophene (TT): Exhibits strong conjugation and wide absorption spectrum, commonly used in photovoltaic applications.
2,2’-Bithiophene: A simpler analog that serves as a precursor in the synthesis of more complex thiophene derivatives.
The uniqueness of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea lies in its combination of thiophene and urea functionalities, providing a versatile platform for various chemical and biological applications.
Properties
IUPAC Name |
1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S3/c19-12(10-18-16(20)17-9-11-3-1-7-21-11)13-5-6-15(23-13)14-4-2-8-22-14/h1-8,12,19H,9-10H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSDPEAVFALIHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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